

Application Notes and Protocols: Synthesis of 5-Methoxy-2-nitrophenol

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Compound of Interest

Compound Name: 5-Methoxy-2-nitrophenol

Cat. No.: B105146

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Abstract

This document provides a detailed protocol for the synthesis of **5-Methoxy-2-nitrophenol**, a valuable building block in the development of various pharmaceutical compounds.[1] The featured method is a facile, high-yield, and regioselective ortho-nitration of 3-methoxyphenol utilizing cerium (IV) ammonium nitrate (CAN) as the nitrating agent.[2] This one-step process offers significant advantages over traditional nitration methods, which often result in mixtures of isomers and lower yields.[2] This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

5-Methoxy-2-nitrophenol is a key intermediate in the synthesis of various biologically active molecules. It has been utilized in the preparation of conformationally constrained spirocycles that act as CCR1 antagonists and in the synthesis of phenylsulfonyl aminophenoxybenzoates, which serve as EP1 receptor antagonists.[1] The regioselective introduction of a nitro group ortho to the hydroxyl group in 3-methoxyphenol is a critical transformation. The use of cerium (IV) ammonium nitrate (CAN) provides a mild and efficient method to achieve this, with reported yields as high as 90%.[2]

Synthesis Scheme

The synthesis proceeds via the electrophilic aromatic substitution (nitration) of 3-methoxyphenol. The strong mesomeric effect of the methoxy group directs the nitration

exclusively to the hindered C-2 position.[2]

Reaction:

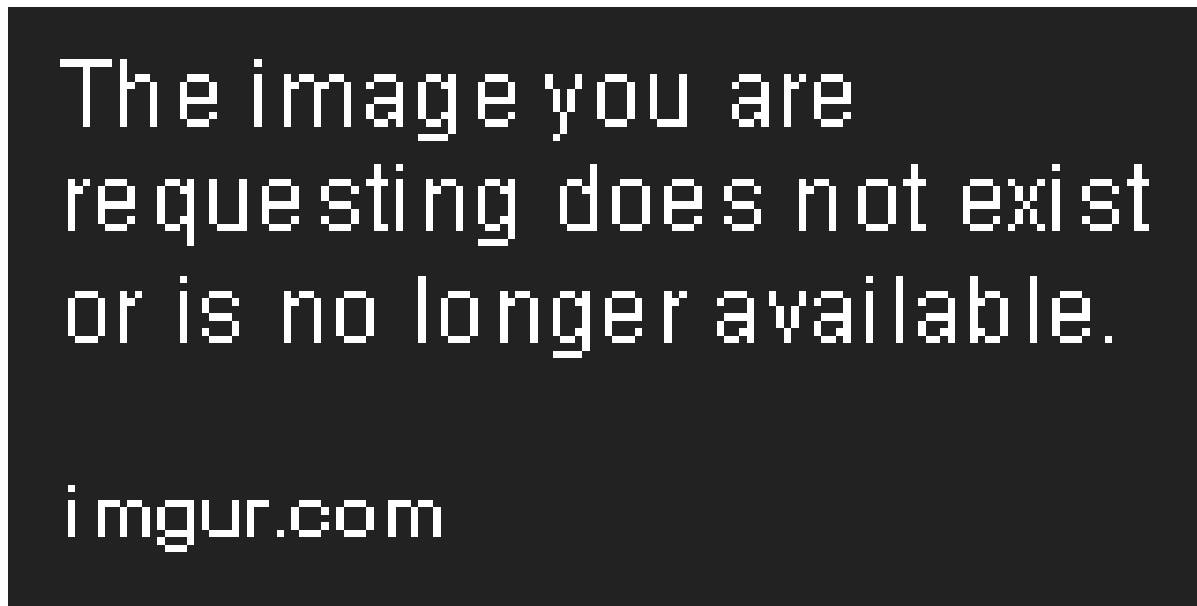


Figure 1:

*Regioselective nitration of 3-methoxyphenol to **5-Methoxy-2-nitrophenol** using CAN.*

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

Parameter	Value	Reference
Reactant	3-Methoxyphenol	[2]
Molecular Formula	C ₇ H ₈ O ₂	N/A
Molecular Weight	124.14 g/mol	N/A
Reagent	Cerium (IV) Ammonium Nitrate (CAN)	[2]
Molecular Formula	(NH ₄) ₂ Ce(NO ₃) ₆	N/A
Molecular Weight	548.22 g/mol	N/A
Reagent	Sodium Bicarbonate (NaHCO ₃)	[2]
Molecular Formula	NaHCO ₃	N/A
Molecular Weight	84.01 g/mol	N/A
Solvent	Acetonitrile (CH ₃ CN)	N/A
Product	5-Methoxy-2-nitrophenol	[1][3][4]
Molecular Formula	C ₇ H ₇ NO ₄	[1][3][5]
Molecular Weight	169.13 g/mol	[1][3][4]
Appearance	Yellow crystals or powder	[4]
Melting Point	92-94 °C	[4]
Reaction Conditions		
Temperature	Room Temperature	[2]
Reaction Time	15-30 minutes	[2]
Yield	~90%	[2]

Experimental Protocol

4.1 Materials and Equipment

- 3-Methoxyphenol
- Cerium (IV) Ammonium Nitrate (CAN)
- Sodium Bicarbonate (NaHCO_3)
- Acetonitrile (CH_3CN)
- Ethyl acetate
- Hexane
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Deionized water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration
- Thin-Layer Chromatography (TLC) plates (silica gel)

4.2 Synthesis Procedure

- To a solution of 3-methoxyphenol (1.0 mmol, 124 mg) in acetonitrile (10 mL) in a 50 mL round-bottom flask, add sodium bicarbonate (1.5 mmol, 126 mg).
- Stir the mixture at room temperature for 5 minutes.
- To this stirred suspension, add cerium (IV) ammonium nitrate (CAN) (1.1 mmol, 603 mg) portion-wise over 5 minutes.

- Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 15-30 minutes.
- Upon completion, quench the reaction by adding deionized water (20 mL).
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4.3 Purification

- The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
- Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield the pure product as yellow crystals.[\[6\]](#)

4.4 Characterization

- Appearance: Yellow crystalline solid.[\[4\]](#)
- Melting Point: 92-94 °C.[\[4\]](#)
- Solubility: Slightly soluble in chloroform and methanol.[\[1\]](#)[\[4\]](#)
- ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry: The synthesized product should be characterized by standard spectroscopic methods to confirm its identity and purity, comparing the obtained data with literature values.

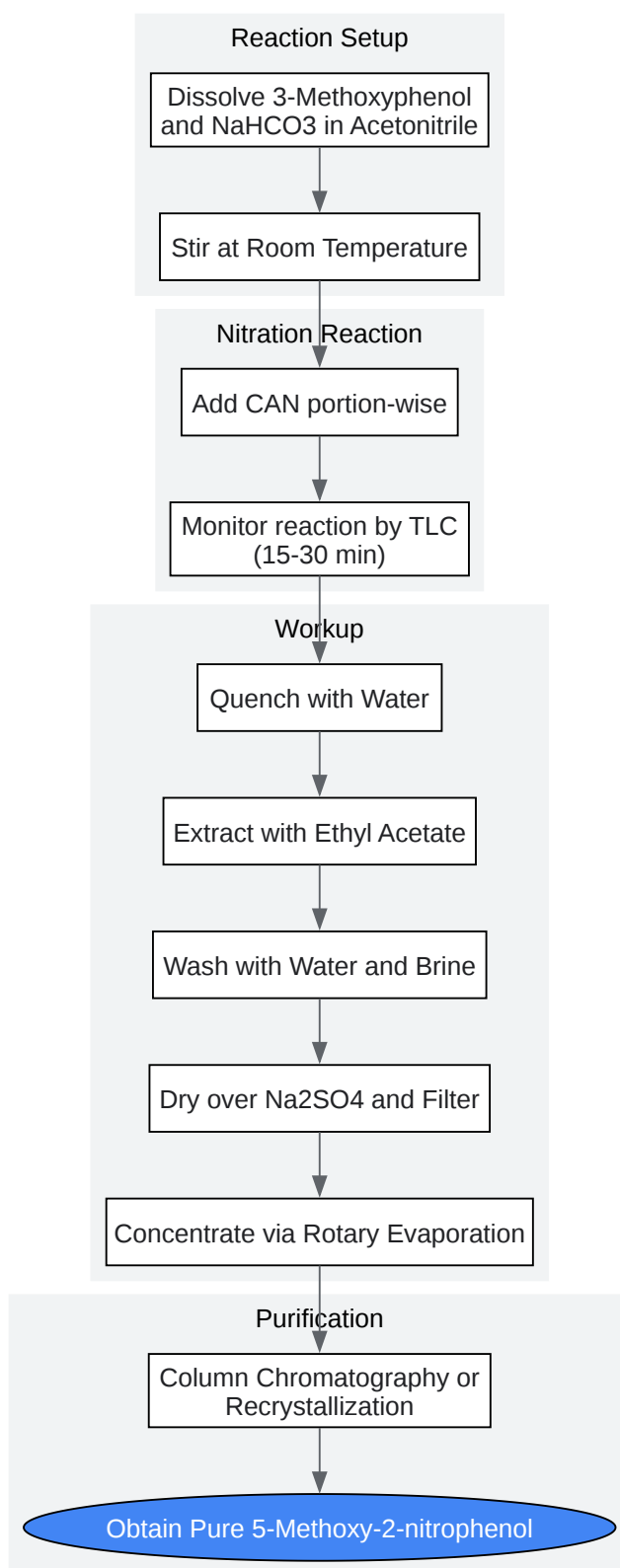
Safety Precautions

- Conduct all operations in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- **5-Methoxy-2-nitrophenol** is an irritant; avoid contact with skin and eyes.[\[4\]](#)[\[7\]](#)
- Cerium (IV) ammonium nitrate is a strong oxidizing agent; handle with care and avoid contact with combustible materials.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Visualization

The following diagram illustrates the experimental workflow for the synthesis of **5-Methoxy-2-nitrophenol**.



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